rac Styrene Oxide-13C2
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Overview
Description
rac Styrene Oxide-13C2: is a labeled analogue of styrene oxide, where two carbon atoms are replaced with the isotope carbon-13. This compound is used extensively in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac Styrene Oxide-13C2 typically involves the epoxidation of styrene-13C2. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds via the formation of a three-membered epoxide ring from the alkene group of styrene-13C2.
Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled styrene as the starting material. The process includes the epoxidation of styrene-13C2 using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: rac Styrene Oxide-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetaldehyde-13C2.
Reduction: Reduction of the epoxide ring can yield phenylethane-1,2-diol-13C2.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic conditions.
Major Products:
- Phenylacetaldehyde-13C2
- Phenylethane-1,2-diol-13C2
- Various substituted phenylethanes
Scientific Research Applications
rac Styrene Oxide-13C2 is widely used in scientific research, including:
- Chemistry: It serves as a precursor for the synthesis of various chiral compounds and as a probe in mechanistic studies.
- Biology: Used in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
- Medicine: Employed in the development of pharmaceuticals and in the study of drug metabolism.
- Industry: Utilized in the production of fine chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of rac Styrene Oxide-13C2 involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction is facilitated by the presence of acidic or basic catalysts. The compound can also undergo enzymatic transformations in biological systems, where enzymes such as epoxide hydrolases catalyze the hydrolysis of the epoxide ring to form diols.
Comparison with Similar Compounds
- Styrene Oxide: The non-labeled analogue of rac Styrene Oxide-13C2.
- Phenylethylene Oxide: Another epoxide with a similar structure but without isotopic labeling.
- Epoxystyrene: A related compound with an epoxide ring attached to a styrene moiety.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This labeling provides a distinct advantage in research applications, enabling the study of reaction mechanisms, metabolic pathways, and the fate of carbon atoms in complex systems.
Properties
IUPAC Name |
2-phenyl(2,3-13C2)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i6+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-ANVYNZRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](O1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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